2-乙酰氨基-5,5-二氟-4,4-二甲基戊酸

描述

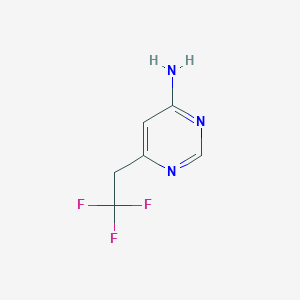

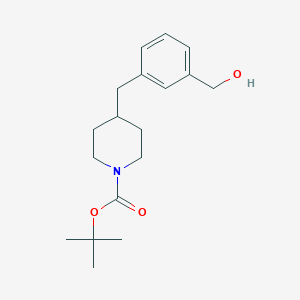

2-Acetamido-5,5-difluoro-4,4-dimethylpentanoic acid (AFDMP), also known as 5-acetamido-2,2-difluoro-4-methylpentanoic acid, is an organic acid that has been used in a variety of scientific research applications. It is a relatively new compound, having been first synthesized in the late 1990s. AFDMP is a chiral molecule, meaning it has two non-superimposable mirror images, and is commonly used as a chiral building block in organic chemistry. It has also been used in a variety of biochemical and physiological experiments due to its unique properties.

科学研究应用

反应性和转化研究

化学反应中的转化:2-乙酰氨基衍生物(如 2-乙酰氨基-2-脱氧-D-葡萄糖)已被研究其在化学反应中转化的能力。例如,用乙硫醇和盐酸处理导致形成非环状二硫代缩醛和内部酯,展示了该化合物在化学合成中的多功能性 (Veyrières, 1974)。

合成复杂分子:该化合物与其他化学物质反应的能力已被用于合成更复杂的分子。例如,甲基 2-乙酰氨基衍生物的巯基分解导致内部酯和进一步转化为不同的化合物,证明了其在复杂化学合成中的应用 (Jacquinet & Sinaÿ, 1974)。

生物学研究和应用

在 MRI pH 成像中的应用:N-(2-乙酰氨基)-2-氨基乙磺酸,一种相关化合物,用于使用超极化 (13)C 磁共振波谱进行 pH 成像。这说明了乙酰氨基衍生物在医学影像和诊断应用中的潜力 (Flavell 等人,2015)。

合成抗癌剂:2-乙酰氨基-5,6-二甲基苯并咪唑衍生物已被合成并研究其抗癌活性。这表明该化合物与开发癌症治疗的潜在治疗剂有关 (Duran & Demirayak, 2012)。

化学合成和改性

合成糖衍生物:从 2-乙酰氨基衍生物合成 4-乙酰氨基-4,5-二脱氧-l-木糖呋喃糖证明了该化合物在创建特殊糖分子中的作用,这在各种化学和生物学研究应用中很重要 (El‐Ashmawy & Horton, 1965)。

生产己吡喃苷:2-乙酰氨基衍生物已被用于合成多种 2-乙酰氨基-2-脱氧-β-D-己吡喃苷,突出了其在研究目的复杂糖衍生物生产中的应用 (Cai、Ling 和 Bundle,2009)。

作用机制

Target of Action

The primary target of “2-Acetamido-5,5-difluoro-4,4-dimethylpentanoic acid” is sestrin2 , a leucine amino acid sensor and upstream regulatory pathway . Sestrin2 plays a crucial role in regulating the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway .

Mode of Action

“2-Acetamido-5,5-difluoro-4,4-dimethylpentanoic acid” directly and selectively activates the mTORC1 signaling pathway by binding to and modulating sestrin2 . This activation leads to changes in the mTORC1 pathway, which is the same signaling pathway that the NMDA receptor antagonist ketamine activates in the medial prefrontal cortex (mPFC) to mediate its rapid-acting antidepressant effects .

Biochemical Pathways

The activation of the mTORC1 signaling pathway by “2-Acetamido-5,5-difluoro-4,4-dimethylpentanoic acid” leads to increased mTORC1 signaling and synaptogenesis in the mPFC . This results in rapid antidepressant effects in multiple animal models of depression . These actions require the signaling of brain-derived neurotrophic factor (BDNF) .

Result of Action

The molecular and cellular effects of the action of “2-Acetamido-5,5-difluoro-4,4-dimethylpentanoic acid” include increased mTORC1 signaling and synaptogenesis in the mPFC . These changes result in rapid antidepressant effects that are similar to those of ketamine . The antidepressant effects following a single dose of “2-Acetamido-5,5-difluoro-4,4-dimethylpentanoic acid” are long-lasting, with a duration of up to 7 days .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of “2-Acetamido-5,5-difluoro-4,4-dimethylpentanoic acid” is currently under investigation. It is known that the compound is orally and centrally active , suggesting that it can effectively cross the blood-brain barrier and exert its effects in the central nervous system.

属性

IUPAC Name |

2-acetamido-5,5-difluoro-4,4-dimethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2NO3/c1-5(13)12-6(7(14)15)4-9(2,3)8(10)11/h6,8H,4H2,1-3H3,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGYVJLKJSIFQHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(C)(C)C(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E)-3-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1485138.png)

amine](/img/structure/B1485140.png)

![2-[2-(Piperidin-3-yl)ethyl]pyridine dihydrochloride](/img/structure/B1485147.png)

![1-[(1-fluorocyclopentyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1485148.png)

![2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1485149.png)

![tert-butyl N-({2-azabicyclo[2.2.2]octan-6-yl}methyl)carbamate](/img/structure/B1485152.png)

![7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine dihydrochloride](/img/structure/B1485156.png)

![{hexahydro-2H-cyclopenta[b]furan-3a-yl}methanamine hydrochloride](/img/structure/B1485157.png)

![2-[4-(2-Fluoroethoxy)phenoxy]ethan-1-amine](/img/structure/B1485160.png)